molecular formula C12H11NO2 B12584915 1H-Indeno[1,2-b]pyridine-2,5-dione

1H-Indeno[1,2-b]pyridine-2,5-dione

Cat. No.: B12584915
M. Wt: 201.22 g/mol
InChI Key: MCTKECINPWGZAP-UHFFFAOYSA-N
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Description

1H-Indeno[1,2-b]pyridine-2,5-dione is a heterocyclic compound with the molecular formula C12H7NO2. It is characterized by a fused ring system that includes both indene and pyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indeno[1,2-b]pyridine-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile and p-toluenesulfonic acid as a catalyst. The reaction is typically carried out in ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves multi-component reactions that are scalable and efficient. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1H-Indeno[1,2-b]pyridine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

1H-Indeno[1,2-b]pyridine-2,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indeno[1,2-b]pyridine-2,5-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to intercalate into DNA, inhibiting topoisomerase enzymes and leading to cell growth arrest and apoptosis. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1H-Indeno[1,2-b]pyridine-2,5-dione is unique due to its specific ring fusion and the presence of both indene and pyridine moieties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3,4,4a,9b-tetrahydro-1H-indeno[1,2-b]pyridine-2,5-dione

InChI

InChI=1S/C12H11NO2/c14-10-6-5-9-11(13-10)7-3-1-2-4-8(7)12(9)15/h1-4,9,11H,5-6H2,(H,13,14)

InChI Key

MCTKECINPWGZAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2C1C(=O)C3=CC=CC=C23

Origin of Product

United States

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